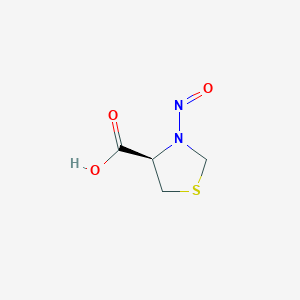

N-Nitrosothioprolin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Nitrosothioproline has several scientific research applications:

Cancer Prevention: Due to its effective nitrite-trapping capacity, it plays a role in cancer prevention by inhibiting the formation of carcinogenic N-nitroso compounds.

Biomarker: Used as a sensitive monitoring probe for the endogenous formation of N-nitroso compounds in the human body.

Biological Studies: Studied for its nonmutagenic and noncarcinogenic properties, making it a safer alternative for research involving N-nitroso compounds.

Wirkmechanismus

Target of Action

N-Nitrosothioproline (NTPRO) is primarily targeted towards nitrite compounds in the human body . It is a major N-nitroso compound (NOC) found in human urine .

Mode of Action

NTPRO interacts with nitrite compounds in the body, trapping them effectively . The nitrosation of thioproline to form NTPRO is nearly 1000 times faster than that of proline . This rapid reaction allows NTPRO to effectively trap nitrite compounds, reducing their availability for potentially harmful reactions .

Biochemical Pathways

The formation of NTPRO involves the nitrosation of thioproline, a condensation product of cysteine with formaldehyde . This reaction occurs rapidly and results in the trapping of nitrite compounds . The trapped nitrites are then excreted from the body in the urine, along with NTPRO .

Pharmacokinetics

NTPRO is excreted into urine without further metabolic change .

Result of Action

The primary result of NTPRO’s action is the trapping and excretion of nitrite compounds . This action is thought to play an important role in cancer prevention due to the effective nitrite-trapping capacity of NTPRO . It is nonmutagenic and thus is probably noncarcinogenic, like N-nitrosoproline .

Action Environment

The action of NTPRO can be influenced by various environmental factors. For instance, the presence of Escherichia coli lipopolysaccharide (LPS) has been shown to stimulate the formation of NTPRO . Additionally, the availability of ascorbic acid can impact the excretion of NTPRO . In ascorbic acid-deficient conditions, the excretion of NTPRO increased 6-fold after LPS injection .

Biochemische Analyse

Cellular Effects

It is known that N-Nitrosothioproline is excreted into urine without further metabolic change . This suggests that it may have an impact on renal function and metabolism.

Molecular Mechanism

It is known that the nitrosation of thioproline to form N-Nitrosothioproline is a rapid process

Metabolic Pathways

N-Nitrosothioproline is involved in the nitrosation of thioproline, a process that is nearly 1000 times faster than that of proline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Nitrosothioproline is synthesized through the nitrosation of thioproline. Thioproline itself is formed by the condensation of cysteine with formaldehyde . The nitrosation process involves the reaction of thioproline with nitrite under acidic conditions .

Industrial Production Methods: The reaction conditions typically include maintaining an acidic environment to facilitate the nitrosation process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Nitrosothioproline primarily undergoes nitrosation reactions. It can also participate in transnitrosation reactions, where it transfers a nitrosonium ion to another amine .

Common Reagents and Conditions:

Nitrosation: Involves the use of nitrite and an acidic environment.

Transnitrosation: Involves alicyclic N-nitroso compounds containing a sulfur atom and glutathione under acidic conditions.

Major Products:

Nitrosation: Produces N-nitrosothioproline from thioproline.

Transnitrosation: Produces S-nitrosoglutathione from N-nitrosothioproline and glutathione.

Vergleich Mit ähnlichen Verbindungen

N-Nitrosoproline: Another nonmutagenic and noncarcinogenic N-nitroso compound found in human urine.

N-Nitrosomethylthioproline: Similar to N-nitrosothioproline but with a methyl group attached.

Uniqueness: N-Nitrosothioproline is unique due to its rapid nitrosation rate, which is nearly 1000 times faster than that of proline . This makes it highly effective in trapping nitrites and preventing the formation of carcinogenic N-nitroso compounds .

Biologische Aktivität

N-Nitrosothioproline (NTPRO) is a nitrosated derivative of thioproline, a compound that has garnered attention due to its potential biological activities, particularly in relation to cancer research and detoxification mechanisms. This article explores the biological activity of NTPRO, examining its formation, mutagenicity, and implications in carcinogenesis through various studies and findings.

Formation and Characterization

NTPRO is synthesized through the nitrosation of thioproline under acidic conditions. The reaction kinetics have been studied extensively, revealing that thioproline acts as a nitrite scavenger, significantly inhibiting the formation of carcinogenic N-nitroso compounds. For instance, when thioproline is incubated with sodium nitrite at pH 3.0, more than 90% inhibition of N-nitroso-N-benzylmethylamine formation was observed .

Table 1: Kinetics of Nitrosation of Thioproline

| Condition | Inhibition (%) |

|---|---|

| 20 mM Thioproline at pH 3.0 | >90 |

| 5 mM Thioproline with 10 mM NaNO2 | ~50 |

This table summarizes the effectiveness of thioproline in inhibiting nitrosation reactions, indicating its potential role in reducing the risk associated with N-nitroso compounds.

Biological Activity and Mutagenicity

Research has shown that NTPRO is not mutagenic. Studies conducted using Salmonella typhimurium strains TA98 and TA100 demonstrated that NTPRO did not induce mutations either with or without metabolic activation (S9 mix) . This lack of mutagenicity suggests that while NTPRO is a product of nitrosation reactions, it does not exhibit direct DNA-damaging properties.

Carcinogenicity Studies

The role of NTPRO in carcinogenesis has been explored in several animal models. A notable study investigated the effects of thioproline on esophageal adenocarcinoma (EAC) development induced by N-nitroso compounds. In this study, rats treated with thioproline showed a significant reduction in EAC incidence compared to control groups, suggesting a protective effect against certain types of cancer .

Table 2: Incidence of Esophageal Adenocarcinoma in Rats

| Group | EAC Incidence (%) | Statistical Significance |

|---|---|---|

| Control (n=18) | 38.9 | P < 0.05 |

| Thioproline (n=13) | 0 |

This data indicates that thioproline may have chemopreventive properties against specific nitrosamine-induced cancers.

The proposed mechanisms through which NTPRO exerts its biological effects include:

- Nitrite Scavenging : Thioproline effectively traps nitrite, preventing the formation of harmful N-nitroso compounds in vivo .

- Inhibition of Nitrosation : By acting as a competitive inhibitor during the nitrosation process, thioproline reduces the levels of potentially carcinogenic compounds formed in the gastrointestinal tract .

- Modulation of Nitric Oxide Synthase : Some studies indicate that thioproline may influence nitric oxide synthase activity, which could play a role in inflammation-related carcinogenesis .

Case Studies

- Detoxification Studies : In a study where rats were administered N-nitrosodimethylamine (NDMA) alongside thioproline, no significant influence on NDMA-induced lethality was observed; however, increased urinary excretion of N-nitrosothioproline was noted, indicating active detoxification processes at work .

- Human Dietary Intake : Investigations into dietary sources revealed that certain foods could lead to endogenous formation of NTPRO. Monitoring dietary intake and its correlation to esophageal cancer risk highlighted the importance of understanding how dietary components interact with nitrosation processes in humans .

Eigenschaften

IUPAC Name |

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006946 | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86594-16-3 | |

| Record name | (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86594-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosothioproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Nitrosothioproline (NTPRO) and how is it formed in the human body?

A1: N-Nitrosothioproline (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid, is a non-mutagenic nitrosamine formed in the human body through the reaction of thioproline with nitrite. [, ] This nitrosation process is significantly more efficient with thioproline compared to proline, making NTPRO a sensitive marker for assessing in vivo nitrosation. [, ]

Q2: What factors influence the formation of NTPRO in humans?

A2: Several factors can affect NTPRO formation. Dietary intake plays a significant role, particularly the consumption of foods rich in nitrates like vegetables. [] When these nitrates are converted to nitrites in the body, they can react with thioproline (found in foods like cod and mushrooms) to produce NTPRO. [, ] Additionally, cigarette smoking has been linked to increased urinary NTPRO levels. [, ] Furthermore, individuals with ascorbic acid deficiency exhibit markedly higher NTPRO excretion, suggesting a protective role of this vitamin against nitrosation. [, ]

Q3: How is NTPRO linked to inflammation and nitric oxide synthase (NOS) activity?

A3: Studies using ascorbic acid-deficient rats (ODS rats) have shown that inflammation induced by lipopolysaccharide (LPS) leads to a substantial increase in both nitrate and NTPRO excretion. [] This effect is attributed to the induction of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide. [] The increased NOS activity generates reactive nitrogen species, including nitrosating agents like N2O3, which contribute to elevated NTPRO formation. []

Q4: Can NTPRO levels be used as a biomarker for any diseases?

A4: While not a direct biomarker for specific diseases, NTPRO excretion levels offer insights into the process of nitrosation within the body. [] Elevated levels might indicate increased nitrosative stress, a condition potentially linked to various chronic diseases, including cancer. [] For instance, although not directly correlated with stomach cancer rates, low urinary NTPRO levels in populations with the lowest stomach cancer risk suggest a possible association between lower endogenous nitrosation and reduced cancer susceptibility. []

Q5: What is the significance of thioproline in relation to NTPRO and human health?

A5: Thioproline acts as an effective nitrite-trapping agent in the body, preferentially reacting with nitrite to form NTPRO. [] Since NTPRO is considered non-carcinogenic and is excreted in urine, thioproline might play a protective role by scavenging nitrite and reducing the formation of potentially harmful N-nitroso compounds. [, ] This characteristic highlights the potential benefits of dietary thioproline intake. [, ]

Q6: Are there any known methods to reduce NTPRO formation in the body?

A6: Based on current research, maintaining a balanced diet with adequate ascorbic acid intake, avoiding excessive nitrate consumption, and abstaining from smoking are suggested strategies for minimizing NTPRO formation. [, , ] Additionally, incorporating foods naturally rich in thioproline could offer a dietary approach to trapping nitrite and potentially mitigating nitrosative stress. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.